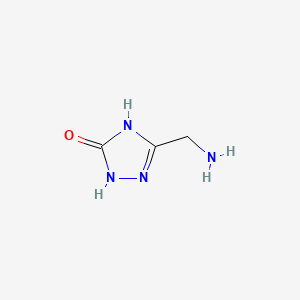

5-Aminomethyl-1,2,4-triazol-3-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c4-1-2-5-3(8)7-6-2/h1,4H2,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAGTWDZBBHEAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232195 | |

| Record name | 5-Aminomethyl-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83160-78-5 | |

| Record name | 5-Aminomethyl-1,2,4-triazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083160785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminomethyl-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Aminomethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Aminomethyl-1,2,4-triazol-3-one chemical structure and properties

An In-Depth Technical Guide to 5-Aminomethyl-1,2,4-triazol-3-one: Structure, Properties, and Synthesis

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, integral to a wide spectrum of pharmacologically active agents.[1] This guide provides a detailed technical overview of this compound, a versatile heterocyclic building block. We will dissect its chemical structure, including its tautomeric nature, and delineate its physicochemical and spectroscopic properties. A robust, field-proven synthetic protocol is presented, accompanied by a discussion of its strategic applications in drug discovery and development. This document is intended for researchers and scientists who require a comprehensive understanding of this scaffold for the design and synthesis of novel therapeutic agents.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name 5-(aminomethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, is a bifunctional molecule featuring a primary amine and a triazolone core. The structure's inherent value lies in this combination, offering both a key pharmacophoric element and a versatile synthetic handle.

A critical feature of the 1,2,4-triazol-3-one ring is its existence in multiple tautomeric forms, primarily the lactam (-C(=O)-NH-) and lactim (-C(OH)=N-) forms. Under physiological conditions, the lactam form generally predominates. This tautomerism significantly influences its hydrogen bonding capabilities and, consequently, its interaction with biological targets.

Core Structure

Caption: Chemical structure of this compound.

Physicochemical Data

Quantitative data for this specific molecule is not widely published. The following table summarizes its fundamental properties, with some values estimated based on closely related structures and computational models.

| Property | Value | Source/Method |

| Molecular Formula | C₃H₆N₄O | - |

| Molecular Weight | 114.11 g/mol | - |

| CAS Number | 36429-49-5 (for the HCl salt) | CymitQuimica[2] |

| Topological Polar Surface Area (TPSA) | 93.61 Ų | Calculated (similar to[3]) |

| logP | -0.31 | Calculated (similar to[3]) |

| Hydrogen Bond Donors | 3 | Calculated[3] |

| Hydrogen Bond Acceptors | 4 | Calculated[3] |

| Rotatable Bonds | 1 | Calculated[3] |

Spectroscopic Characterization

A precise structural confirmation is paramount in synthesis. The following sections detail the expected spectroscopic signatures for this compound, providing a baseline for experimental validation.[4]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by vibrations from the N-H, C=O, and C=N bonds. These characteristic absorptions are key identifiers for the triazolone and aminomethyl functionalities.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3200 - 3400 | N-H (Amine & Amide) | Stretching |

| 3000 - 3100 | C-H (Ring) | Stretching |

| ~1700 | C=O (Lactam) | Stretching[4] |

| 1500 - 1540 | C=N (Triazole Ring) | Stretching[4] |

| 1255 - 1365 | C-N | Stretching[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the molecular framework. For this molecule, a polar aprotic deuterated solvent like DMSO-d₆ is recommended to ensure the observation of exchangeable N-H protons.

-

¹H NMR:

-

δ 7.0-8.0 ppm (broad singlet, 2H): Protons of the primary amine (NH₂).

-

δ 10.0-12.0 ppm (broad singlets, 2H): Exchangeable protons of the triazole ring amides (N-H). Their exact chemical shifts are highly dependent on concentration and solvent.

-

δ ~3.5-4.0 ppm (singlet, 2H): Methylene protons (-CH₂-) of the aminomethyl group.

-

-

¹³C NMR:

-

δ ~165-175 ppm: Carbonyl carbon (C=O) of the triazolone ring.

-

δ ~150-160 ppm: C5 carbon of the triazole ring, attached to the aminomethyl group.

-

δ ~40-45 ppm: Methylene carbon (-CH₂) of the aminomethyl group.

-

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used for definitive molecular formula confirmation.

-

Expected Ion: [M+H]⁺

-

Calculated m/z: 115.0563 (for C₃H₇N₄O⁺)

Synthesis Methodology

Multiple synthetic pathways exist for the 1,2,4-triazole core.[5] A robust and logical approach for this compound involves the cyclization of a suitable acylsemicarbazide precursor. The protocol below outlines a reliable method starting from readily available materials.

Causality Behind Experimental Choices: The synthesis begins with the formation of an acylsemicarbazide from ethyl glycinate. Semicarbazide is chosen as it provides the N-N-C=O-N backbone required for the triazolone ring. The subsequent base-catalyzed cyclization is a classic and efficient method for forming the 1,2,4-triazole heterocycle. The use of a high-boiling solvent like ethanol allows the reaction to proceed at a sufficient temperature for efficient ring closure.

Experimental Protocol: Synthesis via Acylsemicarbazide Cyclization

Step 1: Synthesis of Ethyl 2-(3-carbamoylhydrazinyl)acetate

-

To a solution of semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol) in 50 mL of ethanol, add ethyl 2-bromoacetate (1.67 g, 10 mmol).

-

Reflux the mixture for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and filter to remove the sodium bromide precipitate.

-

Concentrate the filtrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Cyclization to this compound

-

Dissolve the crude intermediate from Step 1 in a 2M solution of sodium ethoxide in ethanol (20 mL).

-

Heat the mixture to reflux for 4 hours. The cyclization process results in the formation of the triazolone ring.

-

After cooling, neutralize the reaction mixture with glacial acetic acid.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and then diethyl ether.

-

Recrystallize the crude product from a water/ethanol mixture to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Development

The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its metabolic stability, favorable physicochemical properties, and ability to engage in multiple hydrogen-bonding interactions. Derivatives have shown a remarkable range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][6]

The this compound molecule serves as an exemplary starting point for generating compound libraries for high-throughput screening.

-

The Triazolone Core: Acts as a stable, polar scaffold. Its ability to act as both a hydrogen bond donor and acceptor makes it an excellent bioisostere for amide or carboxylic acid groups, allowing it to mimic interactions of endogenous ligands with protein targets.

-

The Aminomethyl Group: This primary amine is a key functional handle. It allows for a wide array of subsequent chemical modifications, such as acylation, alkylation, sulfonylation, or reductive amination. This enables the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties (ADME).

Caption: Derivatization strategies for library synthesis.

Conclusion

This compound is a high-value molecular scaffold for drug discovery. Its structure combines the proven pharmacological relevance of the triazolone core with the synthetic versatility of a primary amine. The synthetic route is straightforward, and its spectroscopic properties are well-defined, making it an accessible and reliable tool for medicinal chemists. A thorough understanding of its properties and synthesis is essential for leveraging its full potential in the development of next-generation therapeutics.

References

- Gontova, T., Vashchenko, O., Ivanova, H., Bondarchuk, T., & Khomenko, D. (Year not available). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry.

- Vashchenko, O., et al. (2022). [3-(Trifluoromethyl)-1 H -1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling.

- Gontova, T., et al. (2021). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.

- Vashchenko, O., et al. (2020). The literature methods for the synthesis of 3‐aminomethyl‐5 R‐1,2,4‐triazoles.

- Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbon

- Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (Date not available).

- 5-(Aminomethyl)-1h-1,2,4-triazol-3-amine dihydrochloride.

- Synthesis of 3‐Aminomethyl‐5R‐1,2,4‐Triazoles by Cyclization of Amidrazones: Multigram Approach and Revised Reaction Mechanism. (2020).

- 5-(aminomethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride.

- 1,2,4-Triazoles as Important Antibacterial Agents. (2020). MDPI.

- Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. (2025). Benchchem.

Sources

- 1. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(aminomethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydroch… [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,2,4-Triazoles as Important Antibacterial Agents | MDPI [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 5-Aminomethyl-1,2,4-triazol-3-one from Aminoguanidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 5-aminomethyl-1,2,4-triazol-3-one, a heterocyclic compound of significant interest in medicinal chemistry. Commencing with readily available aminoguanidine, this document elucidates the chemical principles, step-by-step experimental protocols, and mechanistic underpinnings of the synthesis. By detailing the reaction of aminoguanidine with a suitable glycine derivative, this guide offers a practical framework for the laboratory-scale preparation of this valuable triazolone scaffold. The content is structured to provide not only a reproducible methodology but also a deeper understanding of the reaction dynamics, empowering researchers to optimize and adapt the synthesis for their specific applications.

Introduction: The Significance of the 1,2,4-Triazol-3-one Scaffold

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in diverse biological interactions. The incorporation of a carbonyl group at the 3-position to form a 1,2,4-triazol-3-one introduces a unique set of electronic and steric properties, further enhancing its potential as a pharmacophore. The aminomethyl substituent at the 5-position provides a crucial handle for further functionalization, allowing for the exploration of a wide chemical space in drug discovery programs. The synthesis of such substituted triazolones from simple, cost-effective starting materials like aminoguanidine is therefore a key enabling technology for the development of novel therapeutics.

Synthetic Strategy: A Convergent Approach

The synthesis of this compound from aminoguanidine is predicated on a well-established strategy for the formation of 1,2,4-triazole rings: the condensation of a guanidino-containing compound with a two-carbon synthon, followed by intramolecular cyclization. In this case, aminoguanidine serves as the nitrogen-rich backbone, while a derivative of glycine provides the necessary C2 fragment and the pendant aminomethyl group.

The proposed synthetic route involves two key transformations:

-

Acylation of Aminoguanidine: The initial step is the reaction of aminoguanidine with an activated glycine derivative, typically an ester such as ethyl glycinate hydrochloride. This reaction forms an N-glycinyl-aminoguanidine intermediate.

-

Intramolecular Cyclization: The second and final step is the base- or thermally-mediated intramolecular cyclization of the N-glycinyl-aminoguanidine to yield the desired this compound.

This approach is advantageous due to the commercial availability and low cost of the starting materials. Furthermore, the reaction conditions can often be tailored to optimize yield and purity.

Figure 1: A high-level overview of the synthetic workflow for this compound.

Mechanistic Insights: The Chemistry Behind the Transformation

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The formation of the 1,2,4-triazol-3-one ring from aminoguanidine and ethyl glycinate proceeds through a plausible two-stage mechanism.

Stage 1: Formation of the N-Glycinyl-aminoguanidine Intermediate

The reaction is initiated by the nucleophilic attack of the terminal amino group of aminoguanidine on the electrophilic carbonyl carbon of ethyl glycinate. This is an acid-catalyzed process, with the protonation of the ester carbonyl group enhancing its electrophilicity. The reaction proceeds through a tetrahedral intermediate, which then collapses to eliminate ethanol and form the N-glycinyl-aminoguanidine.

Stage 2: Intramolecular Cyclization

The subsequent intramolecular cyclization is the key ring-forming step. Under basic or thermal conditions, a nucleophilic attack occurs from one of the nitrogen atoms of the guanidino group onto the amide carbonyl carbon. This forms a five-membered ring intermediate. Tautomerization and subsequent stabilization lead to the formation of the aromatic 1,2,4-triazol-3-one ring. The use of microwave irradiation can significantly accelerate this cyclization step.[1][2]

Figure 2: A simplified representation of the plausible reaction mechanism.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials and Reagents:

-

Aminoguanidine hydrochloride

-

Ethyl glycinate hydrochloride

-

Sodium methoxide (or other suitable base)

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Standard laboratory glassware and reflux apparatus

-

Microwave reactor (optional)

Procedure:

Step 1: Preparation of the N-Glycinyl-aminoguanidine Intermediate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aminoguanidine hydrochloride (1.0 eq) and ethyl glycinate hydrochloride (1.0 eq) in anhydrous methanol.

-

To this suspension, add a solution of sodium methoxide (2.0 eq) in methanol dropwise at room temperature. The addition of base is crucial to neutralize the hydrochloride salts and to facilitate the condensation reaction.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The intermediate may precipitate out of the solution.

Step 2: Cyclization to this compound

-

Thermal Cyclization:

-

Continue to heat the reaction mixture from Step 1 at reflux for an additional 12-24 hours.

-

Alternatively, the solvent can be removed under reduced pressure, and the resulting solid can be heated at a higher temperature (e.g., 120-150 °C) to induce cyclization.

-

-

Microwave-Assisted Cyclization:

-

Transfer the reaction mixture from Step 1 to a suitable microwave reactor vessel.

-

Heat the mixture under microwave irradiation at a temperature of 150-180 °C for 30-60 minutes.[1] The optimal time and temperature should be determined empirically.

-

Work-up and Purification:

-

After the cyclization is complete, cool the reaction mixture to room temperature.

-

Acidify the mixture with hydrochloric acid to a pH of approximately 5-6.

-

Remove the solvent under reduced pressure to obtain a crude solid.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/diethyl ether.

-

Wash the purified crystals with cold diethyl ether and dry under vacuum.

Table 1: Summary of Key Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Molar Ratio (Aminoguanidine:Glycinate) | 1:1 | Stoichiometric reaction for the formation of the intermediate. |

| Base | Sodium Methoxide (2 eq) | Neutralizes hydrochloride salts and catalyzes the condensation. |

| Solvent | Anhydrous Methanol | Good solvent for the reactants and facilitates the reaction. |

| Thermal Reaction Temperature | Reflux (Methanol) | Provides sufficient energy for both acylation and cyclization. |

| Microwave Reaction Temperature | 150-180 °C | Accelerates the rate of cyclization significantly.[1] |

| Reaction Time (Thermal) | 16-30 hours | Longer reaction times are typically required for thermal methods. |

| Reaction Time (Microwave) | 30-60 minutes | Microwave irradiation dramatically reduces the reaction time.[1] |

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the aminomethyl and triazolone moieties.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H, C=O, and C-N bonds.

-

Elemental Analysis: To determine the elemental composition of the synthesized compound.

Conclusion and Future Directions

This technical guide has outlined a practical and mechanistically sound approach for the synthesis of this compound from aminoguanidine. The described protocol, leveraging a two-step, one-pot reaction, provides a solid foundation for researchers to produce this valuable heterocyclic building block. The potential for optimization, particularly through the use of microwave-assisted synthesis, offers avenues for improving efficiency and scalability. The versatility of the aminomethyl group opens up numerous possibilities for the development of novel derivatives with potential applications in drug discovery and materials science. Further exploration of the reaction scope and the biological evaluation of the resulting compounds are promising areas for future research.

References

-

Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. National Institutes of Health. [Link]

-

Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. ResearchGate. [Link]

-

Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie International Edition. [Link]

-

A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology. [Link]

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. [Link]

-

Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. National Institutes of Health. [Link]

-

5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. ResearchGate. [Link]

-

5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. RSC Publishing. [Link]

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. ResearchGate. [Link]

-

Synthesis and characterization of 5-(1,2,4-triazol-3-yl)tetrazoles with various energetic functionalities. PubMed. [Link]

-

Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. ResearchGate. [Link]

-

Synthesis and Characterization of 5-(1,2,4-Triazol-3-yl)tetrazoles with Various Energetic Functionalities. ResearchGate. [Link]

-

Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors. PubMed. [Link]

-

Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. Organic Chemistry Portal. [Link]

-

Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. ChemRxiv. [Link]

-

Aminoguanidine-Catalyzed Reductive Cyclization of o‑Phenylenediamines with CO2 in the Presence of Triethoxysilane. Figshare. [Link]

-

Synthesis of Nitrogen-Containing Heterocycles Through Catalytic Dehydrative Cyclization and Carbon-Hydrogen Oxidative Cycloaddit. D-Scholarship@Pitt. [Link]

Sources

An In-depth Technical Guide to 5-Aminomethyl-1,2,4-triazol-3-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically successful drugs.[1][2] Its unique physicochemical properties, including the capacity for hydrogen bonding, dipole interactions, and metabolic stability, make it a privileged scaffold in the design of novel therapeutic agents. This guide focuses on a specific, yet underexplored, member of this family: 5-Aminomethyl-1,2,4-triazol-3-one. While detailed information on this exact molecule is sparse in publicly available literature, this document aims to provide a comprehensive technical overview by examining its core structure, plausible synthetic routes, and the known biological activities of its close analogs. By synthesizing data from related compounds, we can extrapolate and project the potential of this scaffold for researchers in drug discovery and development.

The Molecule in Focus: this compound

The target of this guide is this compound, often encountered in its hydrochloride salt form.

Chemical Structure:

Caption: Chemical structure of this compound.

CAS Number:

-

Hydrochloride Salt: 367250-06-4

Physicochemical Properties

| Property | Predicted/Known Value |

| Molecular Formula | C₃H₆N₄O |

| Molecular Weight | 114.11 g/mol |

| Form | Solid (for hydrochloride salt) |

| Storage Temperature | -20°C is recommended for the hydrochloride salt. |

| Key Structural Features | - 1,2,4-triazol-3-one core- Primary aminomethyl group at C5- Tautomeric potential (keto-enol and amine-imine) |

The presence of both a basic aminomethyl group and an acidic N-H proton on the triazolone ring suggests amphoteric properties. The molecule's polarity and hydrogen bonding potential are high, which would influence its solubility and interactions with biological targets.

Synthesis of the this compound Scaffold

Conceptual Synthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a glycine derivative and a semicarbazide or a related synthon.

Caption: Retrosynthetic analysis of this compound.

Exemplary Experimental Protocol: Synthesis of a 3-Amino-1,2,4-triazole Derivative

To provide a practical framework, the following is a representative, multi-step protocol for the synthesis of a 3-amino-1,2,4-triazole, which shares key synthetic principles with our target molecule. This method highlights the formation of the triazole ring from a hydrazinecarboximidamide intermediate.[3]

Step 1: Formation of the Hydrazinecarboximidamide Intermediate

-

A mixture of a substituted thiourea (1.0 eq) and a suitable hydrazine (1.2 eq) in anhydrous acetonitrile is stirred at room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure to yield the crude hydrazinecarboximidamide derivative.

Causality: This step brings together the core atoms required for the triazole ring. The choice of substituted thiourea and hydrazine allows for the introduction of desired substituents on the final triazole.

Step 2: Cyclization to the 1,2,4-Triazole Ring

-

The crude intermediate from Step 1 is dissolved in a suitable high-boiling solvent (e.g., trimethyl orthoformate).

-

The mixture is heated in a sealed tube at elevated temperatures (e.g., 140°C) overnight.

-

After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with a polar solvent system (e.g., 20% methanol in dichloromethane).

-

The eluent is concentrated, and the crude product is purified by column chromatography or recrystallization to afford the desired 3-amino-1,2,4-triazole.

Causality: The high temperature promotes the intramolecular cyclization and dehydration, leading to the formation of the stable aromatic triazole ring. The orthoformate can also act as a one-carbon source for ring closure.

Self-Validation: The structure of the final product should be unequivocally confirmed through spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The purity should be assessed by HPLC.

Biological and Therapeutic Potential of the 1,2,4-Triazol-3-one Scaffold

While specific biological data for this compound is limited, the broader class of 1,2,4-triazole derivatives exhibits a vast range of pharmacological activities.[1][2] The introduction of different substituents onto the triazole core allows for the fine-tuning of its biological profile.

Known Biological Activities of 1,2,4-Triazole Derivatives

The 1,2,4-triazole scaffold is a key pharmacophore in drugs with diverse therapeutic applications, including:

-

Antifungal Agents: (e.g., Fluconazole, Itraconazole)

-

Anticancer Agents [5]

-

Antiviral Agents: (e.g., Ribavirin)

-

Anticonvulsant Agents

-

Anti-inflammatory and Analgesic Agents [2]

The presence of the aminomethyl group in our target molecule is particularly interesting, as it provides a handle for further derivatization and can participate in key interactions with biological targets.

Quantitative Biological Data of Related Triazole Derivatives

To illustrate the therapeutic potential, the following table summarizes the reported biological activities of some 1,2,4-triazole derivatives.

| Compound Class | Biological Target/Activity | Reported Potency (e.g., IC₅₀, MIC) |

| 1,2,3-Triazole-fused spirochromenes | M. tuberculosis H37Rv | MIC: 4 - 9 µM |

| N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine | Indoleamine 2,3-dioxygenase (IDO1) | IC₅₀: 0.023 µM |

| 5-ene-thiazolo[3,2-b][1][3][6]triazole-6(5H)-ones | Topoisomerase 1 (Top1) inhibitor | Superior to camptothecin at 10 µM |

Note: The compounds listed are structurally distinct from this compound but demonstrate the broad and potent bioactivity of the triazole scaffold.

Analytical Characterization

Thorough analytical characterization is crucial for any synthesized compound. For this compound and its derivatives, a combination of spectroscopic techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aminomethyl protons (a singlet or a multiplet depending on the solvent and pH), and the N-H protons of the triazole ring (broad singlets, exchangeable with D₂O).

-

¹³C NMR: The carbon spectrum would show signals for the carbonyl carbon (C3), the two distinct carbons of the triazole ring (C3 and C5), and the methylene carbon of the aminomethyl group. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present. Key expected vibrational frequencies include:

-

N-H stretching: around 3200-3400 cm⁻¹ (from the amino group and the ring N-H)

-

C=O stretching: around 1680-1720 cm⁻¹ (from the triazolone carbonyl)

-

C=N stretching: around 1600-1650 cm⁻¹ (from the triazole ring)

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Future Directions and Conclusion

This compound represents a simple yet promising scaffold for the development of novel therapeutic agents. While direct research on this compound is limited, the well-established biological importance of the 1,2,4-triazole class provides a strong rationale for its further investigation.

Key areas for future research include:

-

Development of a robust and scalable synthetic route: An optimized synthesis is the first step towards enabling thorough biological evaluation.

-

Biological screening: The compound should be screened against a wide range of biological targets, including kinases, proteases, and microbial enzymes, to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) studies: The aminomethyl group provides a convenient point for derivatization to explore how modifications to this part of the molecule affect its biological activity.

References

-

Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Journal of Organic Chemistry, 2009. [Link]

-

A Comprehensive review on 1, 2,4 Triazole. International Journal of Research and Analytical Reviews, 2021. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 2021. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 2022. [Link]

-

Synthesis of N1-substituted 3-amino-1,2,4-triazoles. ResearchGate, 2022. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Trade Science Inc., 2013. [Link]

-

Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. PubMed, 2009. [Link]

-

Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. ResearchGate, 2022. [Link]

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry, 2018. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmaceutical Journal of Kazakhstan, 2024. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 2022. [Link]

-

Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Bioorganic Chemistry, 2020. [Link]

-

Synthesis and characterization of substituted 1,2,4-Triazole and its derivatives. ResearchGate, 2010. [Link]

-

Synthesis and Characterization of 5-(1,2,4-Triazol-3-yl)tetrazoles with Various Energetic Functionalities. ResearchGate, 2017. [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2022. [Link]

-

Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-Methylphenol. Egyptian Journal of Chemistry, 2022. [Link]

-

An updated review on 1,2,3-/1,2,4-triazoles: synthesis and diverse range of biological potential. Semantic Scholar, 2024. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers, 2022. [Link]

-

Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. ResearchGate, 2017. [Link]

-

On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. ResearchGate, 1980. [Link]

-

Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][3][6]triazole-6(5H)-ones as Possible Anticancer Agents. Molecules, 2021. [Link]

-

Synthesis and Biological Properties of 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: A New Class of C-Nucleosides. Molecules, 2017. [Link]

-

Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 2020. [Link]

-

[Synthesis and biological activities of new 1,2,4-triazol-3-one derivatives]. PubMed, 1996. [Link]

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Ascendant Therapeutic Potential of 5-Aminomethyl-1,2,4-triazol-3-one Derivatives

An In-depth Technical Guide for Researchers

A Senior Application Scientist's Field-Proven Perspective on a Privileged Scaffold

The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its unique physicochemical properties and its presence in a wide array of pharmacologically active compounds.[1] This five-membered heterocycle, containing three nitrogen atoms, is metabolically stable and can act as a hydrogen bond acceptor and donor, enhancing binding affinity to biological targets and improving the pharmacological profile of a drug.[2] The 5-aminomethyl-1,2,4-triazol-3-one core, specifically, presents a versatile framework for developing novel therapeutic agents. The presence of the aminomethyl group at the 5-position and the carbonyl group at the 3-position offers multiple points for chemical modification, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity. This guide provides a detailed examination of the synthesis, multifaceted biological activities, and therapeutic potential of these derivatives, grounded in field-proven insights and experimental validation.

Part 1: Synthesis of the Core Scaffold

The construction of the this compound scaffold is a critical first step. The choice of synthetic route often depends on the desired substituents and the scalability of the process. A common and effective approach involves the cyclization of amidrazone intermediates.

A representative synthetic pathway begins with the reaction of N-(cyanomethyl)phthalimide with a carboxylic acid hydrazide. This leads to the formation of an amidrazone, which then undergoes intramolecular cyclization to yield the 1,2,4-triazole ring. A key challenge in this step is the potential for a concurrent intramolecular condensation that forms a 1,3,4-oxadiazole side product. The reaction conditions, particularly the electronic and steric nature of the substituents on the starting hydrazide, must be carefully controlled to favor the desired triazole formation.[3]

General Synthetic Workflow

Caption: General workflow for the synthesis of the core scaffold.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl)methylamine[3]

This protocol describes the synthesis of a key intermediate, which can be further modified to the 3-one derivative. The causality behind this multi-step synthesis lies in the controlled formation of the heterocyclic ring and subsequent deprotection to reveal the reactive aminomethyl group.

-

Amidrazone Formation:

-

Dissolve N-(cyanomethyl)phthalimide (1 equivalent) and trifluoroacetic acid hydrazide (1 equivalent) in ethanol.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The solvent provides the medium for the reaction, while refluxing provides the necessary activation energy.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude amidrazone intermediate.

-

-

Intramolecular Cyclization:

-

Dissolve the crude amidrazone in a high-boiling point solvent such as dimethylformamide (DMF).

-

Heat the solution to 120-140°C for 8-12 hours. This thermal condition drives the intramolecular cyclization, favoring the formation of the thermodynamically stable triazole ring.

-

Cool the mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the crude N-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)methyl)phthalimide.

-

-

Phthalimide Deprotection (Hydrazinolysis):

-

Suspend the crude phthalimide-protected triazole in ethanol.

-

Add hydrazine hydrate (2-3 equivalents) dropwise at room temperature. This step is a classic Gabriel amine synthesis deprotection method. Hydrazine acts as a nucleophile, attacking the phthalimide carbonyls and releasing the primary amine.

-

Heat the mixture to reflux for 2-4 hours, during which a precipitate of phthalhydrazide will form.

-

Cool the reaction, add aqueous HCl to protonate the desired amine and precipitate any remaining phthalhydrazide.

-

Filter the mixture to remove the solid.

-

Evaporate the solvent from the filtrate and purify the residue by recrystallization or column chromatography to yield the final product, [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine, typically as a hydrochloride salt.

-

Part 2: Anticancer Activity

Derivatives of the 1,2,4-triazole scaffold have demonstrated significant potential as anticancer agents, acting on a variety of molecular targets crucial for cancer cell proliferation and survival.[4][5][6]

Mechanism of Action

The anticancer properties of these compounds often stem from their ability to inhibit key enzymes and proteins involved in oncogenic signaling pathways. Molecular docking and mechanistic studies have revealed that these derivatives can act as potent inhibitors of:

-

Tyrosine Kinases: Such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. Inhibition blocks downstream signaling pathways responsible for cell growth and division.[4]

-

Serine/Threonine Kinases: Including BRAF, a key component of the MAPK/ERK pathway. Specific derivatives have shown inhibitory activity comparable to known anticancer drugs.[4]

-

Tubulin Polymerization: By binding to tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is shared by well-established chemotherapeutic agents.[4]

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

Quantitative Data: In Vitro Anticancer Activity

The efficacy of these derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| TP6 | B16F10 (Murine Melanoma) | 41.12 | [5] |

| 4g | HT-29 (Human Colon Carcinoma) | 12.69 | [7] |

| 8c | EGFR (Enzyme Assay) | 3.6 | [4] |

| 4b | CaCo2 (Human Colorectal Adenocarcinoma) | 26.15 | [7] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding:

-

Culture cancer cells (e.g., HT-29, B16F10) in appropriate media until they reach ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. The 24-hour period ensures cells recover from trypsinization and are in a logarithmic growth phase.

-

-

Compound Treatment:

-

Prepare a stock solution of the 1,2,4-triazole derivative in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions in culture media to achieve a range of final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).

-

Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include wells with media only (blank), cells with media and DMSO (vehicle control), and a positive control (e.g., a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the media from the wells.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

-

Part 3: Antimicrobial Activity

The 1,2,4-triazole nucleus is a key component of several clinically used antifungal drugs (e.g., fluconazole, itraconazole) and is being extensively investigated for its antibacterial properties.[8][9]

Mechanism of Action

-

Antifungal: The primary mechanism involves the potent inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the enzyme's active site. This prevents the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The resulting depletion of ergosterol and accumulation of toxic methylated sterols disrupt membrane integrity and function, leading to fungal cell death.[1]

-

Antibacterial: The mechanisms for antibacterial action are more diverse. Some derivatives function as Schiff bases that can chelate essential metal ions required for bacterial enzyme function. Others are designed as hybrids with existing antibiotics like quinolones to enhance their efficacy, particularly against resistant strains.[9] Structure-activity relationship (SAR) studies indicate that the antimicrobial efficacy is highly dependent on the substituents on the triazole ring, with electron-withdrawing groups often enhancing activity.[10]

Quantitative Data: In Vitro Antimicrobial Activity

Antimicrobial activity is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |

| 6u | Xanthomonas oryzae pv. oryzae (Xoo) | 18.8 (EC₅₀) | [11] |

| 5e | Staphylococcus aureus | < Standard (Streptomycin) | [8] |

| 36 | Staphylococcus aureus | 0.264 (mM) | [9] |

| 1a-g | Pseudomonas aeruginosa | 16 | [9] |

Part 4: Antiviral and Anti-inflammatory Activities

Antiviral Potential

The 1,2,4-triazole scaffold is present in approved antiviral drugs like Ribavirin, highlighting its importance in this therapeutic area.[8] Derivatives have shown promise against a wide range of viruses, including influenza, hepatitis B and C, and HIV.[12][13] The mechanism often involves the inhibition of viral enzymes essential for replication, such as DNA or RNA polymerases and proteases.[14] The chemical stability and potential for diverse modifications make 1,2,4-triazoles a valuable framework for developing new antiviral agents.[14][15]

Anti-inflammatory Effects

Several 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory and analgesic activities.[16][17]

-

Mechanism of Action: The primary mechanism is often the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[18] Molecular docking studies have shown that some derivatives can bind effectively to the active site of COX enzymes.[18] Additionally, some compounds modulate the production of pro-inflammatory cytokines.[19]

-

In Vivo Efficacy: In animal models, such as the carrageenan-induced rat paw edema test, certain derivatives have shown a reduction in inflammation comparable to standard drugs like indomethacin.[16][18]

Part 5: Other Therapeutic Avenues

The versatility of the 1,2,4-triazole scaffold extends to other areas of drug development. Recent studies have explored their potential as neuroprotective agents for treating ischemic stroke. One derivative was found to protect cells from oxidative stress by scavenging reactive oxygen species (ROS), chelating iron, and promoting the nuclear translocation of Nrf2, a key transcription factor in the antioxidant defense system.[20]

Conclusion and Future Perspectives

The this compound core represents a highly "privileged" and versatile scaffold in modern medicinal chemistry. Derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The ability to systematically modify the core structure allows for the optimization of potency and selectivity against a wide range of biological targets.

Future research should focus on:

-

Lead Optimization: Expanding structure-activity relationship studies to design next-generation compounds with enhanced efficacy and reduced off-target effects.

-

Mechanism Elucidation: Deeper investigation into the molecular mechanisms to identify novel biological targets and pathways.

-

Pharmacokinetic Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds to ensure their suitability for clinical development.

The continued exploration of this chemical space holds significant promise for the discovery of novel and effective therapeutic agents to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

-

Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. Available at: [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal. Available at: [Link]

-

1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review. BPAS Journals. Available at: [Link]

-

A Literature Review Focusing on the Antiviral Activity of[4][5][12] and[4][5][10]-triazoles. Bentham Science. Available at: [Link]

-

Synthesis and evaluation of anti-inflammatory and analgesic activities of new 1,2,4-triazole derivatives. PubMed. Available at: [Link]

-

Anticancer Properties of 1,2,4-Triazoles. ISRES. Available at: [Link]

-

Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives. ACS Publications. Available at: [Link]

-

Synthesis and anticancer activity of[4][5][12] triazole [4,3-b][4][5][12][16] tetrazine derivatives. SpringerLink. Available at: [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available at: [Link]

-

Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. PubMed. Available at: [Link]

-

Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. PubMed. Available at: [Link]

-

A Literature Review Focusing on the Antiviral Activity of[4][5][12] and[4][5][10]-triazoles. PubMed. Available at: [Link]

-

A review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. ResearchGate. Available at: [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. PMC. Available at: [Link]

-

Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Antiviral activity of 1,2,4-triazole derivatives (microreview). PubMed. Available at: [Link]

-

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. MDPI. Available at: [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. PubMed. Available at: [Link]

-

Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. PubMed. Available at: [Link]

-

Studies on 1,2,4-Triazole Derivatives as Potential Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. PubMed. Available at: [Link]

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Available at: [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH. Available at: [Link]

-

Biological features of new 1,2,4-triazole derivatives (a literature review). Regulatory Mechanisms in Biosystems. Available at: [Link]

-

Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

-

[Synthesis and biological activities of new 1,2,4-triazol-3-one derivatives]. PubMed. Available at: [Link]

-

Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. NIH. Available at: [Link]

-

Synthesis of 3‐Aminomethyl‐5R‐1,2,4‐Triazoles by Cyclization of Amidrazones: Multigram Approach and Revised Reaction Mechanism. ResearchGate. Available at: [Link]

-

Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. Available at: [Link]

-

Biological activities of some 1,2,4-triazoles and 1,2,4-triazolin-5-ones. Semantic Scholar. Available at: [Link]

-

Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. ResearchGate. Available at: [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 6. isres.org [isres.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpasjournals.com [bpasjournals.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benthamdirect.com [benthamdirect.com]

- 13. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

- 14. researchgate.net [researchgate.net]

- 15. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 16. Synthesis and evaluation of anti-inflammatory and analgesic activities of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in substituted 1,2,4-triazole compounds

An In-depth Technical Guide to Tautomerism in Substituted 1,2,4-Triazole Compounds

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities.[1] The functionality and therapeutic efficacy of these heterocyclic compounds are profoundly dictated by their structural dynamics, most notably prototropic tautomerism. This guide provides a comprehensive technical exploration of the tautomeric phenomena in substituted 1,2,4-triazoles. We will dissect the core principles governing the equilibrium between the primary 1H, 2H, and 4H tautomers, analyze the critical factors that influence this balance—such as substituent effects and solvent polarity—and detail the integrated experimental and computational workflows essential for their unambiguous characterization. For drug development professionals, a deep understanding of tautomerism is not merely academic; it is a crucial element in designing molecules with optimized target engagement, pharmacokinetic properties, and biological activity.

The Fundamental Landscape: Tautomeric Forms of 1,2,4-Triazole

Prototropic tautomerism in 1,2,4-triazoles involves the migration of a hydrogen atom between the three nitrogen atoms of the heterocyclic ring. This dynamic equilibrium gives rise to three primary annular tautomers: the 1H, 2H, and 4H forms, distinguished by the position of the endocyclic proton.[2] While the unsubstituted 1,2,4-triazole preferentially exists as the more stable 1H-tautomer, the introduction of substituents at the C3 and C5 positions can dramatically shift this equilibrium.[2][3]

Caption: The three primary annular tautomers of the 1,2,4-triazole ring.

Governing Forces: Factors Influencing Tautomeric Stability

The delicate balance between tautomeric forms is not static; it is a dynamic equilibrium governed by a confluence of electronic, steric, and environmental factors. Mastering these influences is key to predicting and controlling the molecular properties of a triazole-based compound.

The Decisive Role of Substituents

The electronic nature of substituents at the C3 and C5 positions is arguably the most significant factor in determining tautomer preference. The distribution of electron density within the triazole ring is altered, stabilizing or destabilizing different tautomeric forms.[2]

-

Electron-Withdrawing Groups (EWGs): Substituents such as –COOH, –CHO, and –CONH₂ tend to stabilize the 1H-tautomer .[4] These groups withdraw electron density, and the 1H form appears to accommodate this perturbation most favorably.

-

Electron-Donating Groups (EDGs): Groups like –NH₂, –OH, –F, and –Cl generally stabilize the 2H-tautomer .[4] Their ability to donate electron density into the ring system favors the electronic configuration of the 2H isomer.

-

Complex Interactions: The influence is not always straightforward. For instance, in aryl-substituted triazoles, the orientation of a substituent on the aryl ring (ortho, meta, or para) can dictate the tautomeric outcome. An ortho-methoxy group may stabilize a specific tautomer through the formation of an intramolecular hydrogen bond, whereas for meta and para derivatives, the degree of conjugation becomes the decisive factor.[5][6]

The 4H-tautomer is consistently found to be the least stable form, except in specific cases involving C5 anions or cations.[4]

Table 1: Influence of Substituent Electronic Properties on Tautomer Stability

| Substituent Type at C3/C5 | General Effect | Predominant Tautomer | Representative Groups |

| Electron-Withdrawing | Stabilizing | 1H-Tautomer | -COOH, -CHO, -CONH₂, -BH₂ |

| Electron-Donating | Stabilizing | 2H-Tautomer | -NH₂, -OH, -F, -Cl, -CN |

| Aromatic (position dependent) | Conjugation/H-Bonding | 1H/2H Mixture or single | -Phenyl, -Pyridyl |

The Impact of the Environment: Solvent Effects

The surrounding solvent matrix can significantly influence the tautomeric equilibrium. Solvent polarity, proticity, and the ability to form hydrogen bonds can selectively stabilize one tautomer over another. For example, polar protic solvents may favor a tautomer with a greater dipole moment or one that can engage more effectively in hydrogen bonding as a donor or acceptor. To accurately predict these effects, computational approaches frequently employ solvation models (e.g., SMD, PCM) to simulate the influence of a solvent like methanol or water on the relative energies of the tautomers.[4][7]

A Multi-Pronged Approach: Methodologies for Tautomer Elucidation

No single technique can universally solve the tautomer puzzle. A synergistic combination of spectroscopic, crystallographic, and computational methods is required for a definitive characterization of the tautomeric state in both solution and solid phases.[1]

Caption: Integrated workflow for the analysis of tautomerism.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for studying tautomeric equilibria in solution.[8][9] The chemical shifts of ¹H, ¹³C, and particularly ¹⁵N nuclei are highly sensitive to the electronic environment, providing a fingerprint for each tautomer.[10]

-

Step 1: Sample Preparation: Dissolve a precisely weighed sample of the substituted 1,2,4-triazole in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual water peak does not always interfere with the N-H proton signals.

-

Step 2: ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the integral and chemical shift of the N-H proton signal(s), which typically appear downfield (>10 ppm). The number of N-H signals can directly indicate the predominant tautomer.

-

Step 3: ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the C3 and C5 carbons are particularly diagnostic of the tautomeric form.

-

Step 4: Advanced 2D NMR (HSQC, HMBC): For complex structures, perform ¹H-¹³C and ¹H-¹⁵N correlation experiments (HSQC, HMBC) to unambiguously assign protonated carbons and nitrogens and to identify long-range couplings, which can help differentiate between isomers.

-

Step 5: Data Analysis: Compare the observed chemical shifts with literature values for known 1H, 2H, and 4H-methylated model compounds or with computationally predicted shifts to assign the tautomeric structure.

Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive evidence for the tautomeric form present in the solid state by precisely locating all atoms, including the mobile proton.[11]

-

Step 1: Crystal Growth: Grow high-quality single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[11]

-

Step 2: Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Step 3: Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to determine the precise atomic positions.

-

Step 4: Proton Location: The position of the hydrogen atom on one of the ring nitrogens will be evident from the refined structure and difference Fourier maps, providing unambiguous identification of the solid-state tautomer.[12]

Computational Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[1][13]

-

Step 1: Structure Modeling: Build 3D models of all possible tautomers (1H, 2H, 4H) and their relevant conformers.

-

Step 2: Geometry Optimization: Perform full geometry optimization for each structure using a suitable level of theory, such as B3LYP or M06-2X, with a robust basis set like 6-311++G(d,p).[1][7] This is done first in the gas phase and then often repeated using a solvation model (e.g., SMD) to simulate the solvent environment.[7]

-

Step 3: Energy Calculation: Calculate the single-point electronic energies and perform frequency calculations to obtain the Gibbs free energies (ΔG) of the optimized structures. The tautomer with the lowest ΔG is predicted to be the most stable.[1]

-

Step 4: Spectroscopic Property Simulation: Simulate NMR chemical shifts, UV-Vis absorption wavelengths, and IR vibrational frequencies for each optimized tautomer.[1][6] Comparing these simulated spectra with experimental data provides a powerful method for validating the predicted tautomer populations.

The Biological Imperative: Tautomerism in Drug Design

The significance of tautomerism extends far beyond physical characterization; it is a critical determinant of a molecule's biological activity.[1][7] Different tautomers of the same compound are, in effect, different molecules with distinct physicochemical properties that govern their interaction with biological targets.

-

Molecular Recognition: The position of the proton determines the hydrogen bond donor and acceptor pattern. A 1H-tautomer may present a hydrogen bond donor at N1 and an acceptor at N2, while the 2H-tautomer reverses this pattern. This can dramatically alter the binding affinity and orientation of the molecule within an enzyme's active site or a receptor's binding pocket.[1]

-

Physicochemical Properties: Tautomers can differ in their dipole moments, lipophilicity (logP), and pKa. These properties directly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Caption: Differential binding of two tautomers to a hypothetical receptor.

Therefore, controlling or, at a minimum, fully understanding the tautomeric preference of a lead compound is a crucial step in the drug design and optimization process. An incorrect assumption about the dominant tautomeric form can lead to flawed structure-activity relationship (SAR) models and ultimately, the failure of a drug candidate.

Conclusion

The tautomerism of substituted 1,2,4-triazoles is a complex yet fundamental phenomenon with profound implications for chemistry and pharmacology. The equilibrium between 1H, 2H, and 4H forms is a delicate interplay of substituent electronics and environmental conditions. A rigorous, multi-faceted analytical strategy, combining high-resolution spectroscopy, X-ray diffraction, and quantum chemical calculations, is essential for the definitive characterization of these systems. For researchers in drug development, appreciating and investigating the tautomeric state of their compounds is not optional—it is integral to the rational design of safe and effective medicines.

References

-

ResearchGate. (n.d.). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives. Combined Spectroscopic and Theoretical Study. Available at: [Link]

-

ACS Publications. (n.d.). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A. Available at: [Link]

-

Scribd. (n.d.). Substituent Effects on Triazole Tautomerism. Available at: [Link]

-

Semantic Scholar. (1975). 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles. Chemical & Pharmaceutical Bulletin. Available at: [Link]

-

PubMed. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A. Available at: [Link]

-

ResearchGate. (2022). (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Available at: [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Available at: [Link]

-

Orbital. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Available at: [Link]

-

UNT Digital Library. (n.d.). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. Available at: [Link]

-

Scribd. (n.d.). Nuclear Magnetic Resonance Studyes of Triazoles I - Tautomerism of 1,2,4-Triazole - J Org Chem 33 (7), 2956-2957 (1968). Available at: [Link]

-

Orbital. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). The tautomers of 1,2,3-triazole and 1,2,4-triazole. Available at: [Link]

-

Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]

-

ResearchGate. (n.d.). Tautomeric forms for the substituted 1,2,4-triazoles. Available at: [Link]

-

ProQuest. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Available at: [Link]

-

ResearchGate. (n.d.). An ab initio study of the structure, tautomerism and molecular properties of the C- and N-amino-1,2,4-triazoles. Available at: [Link]

-

PubChem. (n.d.). 1H-1,2,4-Triazole. Available at: [Link]

-

Semantic Scholar. (1986). 15N NMR investigation of the tautomeric equilibria of some 1,2,4‐triazoles and related compounds. Magnetic Resonance in Chemistry. Available at: [Link]

-

Neliti. (n.d.). Study Of Some 1,2,4-triazoles Derivatives And Their Biological Activities. Available at: [Link]

-

NIH. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available at: [Link]

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). Available at: [Link]

-

ACS Publications. (n.d.). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. The Journal of Physical Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. Available at: [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]

- 9. scribd.com [scribd.com]

- 10. 15N NMR investigation of the tautomeric equilibria of some 1,2,4‐triazoles and related compounds | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Therapeutic Applications of 1,2,4-Triazole Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the structural core of a multitude of clinically approved drugs.[1] Its unique physicochemical properties—including its capacity for hydrogen bonding, dipole character, metabolic stability, and ability to serve as a bioisostere for amide or ester groups—render it an exceptional pharmacophore for interacting with diverse biological targets.[2][3][4] This technical guide provides an in-depth exploration of the key therapeutic applications of 1,2,4-triazole derivatives, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows used for their evaluation. We will delve into the well-established antifungal and anticancer properties of these compounds, as well as their significant potential as antiviral and anti-inflammatory agents, offering field-proven insights for drug discovery and development professionals.

The 1,2,4-Triazole Core: A Foundation for Pharmacological Diversity

The five-membered heterocyclic ring of 1,2,4-triazole, with its three nitrogen atoms, provides a rigid and stable framework that is synthetically versatile.[5] Its polar nature enhances solubility and allows for a variety of non-covalent interactions with biological receptors, significantly improving the pharmacological profile of drug candidates.[6] The scaffold's synthetic accessibility through established methods like the Pellizzari and Einhorn-Brunner reactions, along with modern, more efficient catalytic approaches, has facilitated the creation of vast libraries of derivatives for high-throughput screening.[7][8]

General Synthetic Workflow: Einhorn-Brunner Reaction

A common and reliable method for synthesizing substituted 1,2,4-triazoles is the Einhorn-Brunner reaction. The choice of this pathway is often dictated by the commercial availability of starting materials (acyl hydrazides and imino esters) and its generally good yields. The workflow provides a direct route to the core scaffold, which can then be further functionalized.

Caption: General workflow of the Einhorn-Brunner reaction for 1,2,4-triazole synthesis.

Antifungal Applications: The Cornerstone of Triazole Therapeutics

The most prominent success of the 1,2,4-triazole scaffold is in the development of antifungal agents. Drugs like fluconazole and itraconazole are mainstays in treating systemic fungal infections.[9][10] Their efficacy stems from a highly specific mechanism of action that exploits a key difference between fungal and mammalian cell biology.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary target for triazole antifungals is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][11] This enzyme is crucial for the biosynthesis of ergosterol, the main sterol component of the fungal cell membrane.[11] In contrast, mammalian cells utilize cholesterol. This selectivity is the cornerstone of their therapeutic index.

The mechanism unfolds as follows:

-

Binding: The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme.[12]

-